molecular formula C14H8Br2 B170101 1,8-Dibromoanthracene CAS No. 131276-24-9

1,8-Dibromoanthracene

Cat. No.: B170101
CAS No.: 131276-24-9
M. Wt: 336.02 g/mol
InChI Key: JQQFVBWHOMXEEA-UHFFFAOYSA-N
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Description

1,8-Dibromoanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of two bromine atoms at the 1 and 8 positions on the anthracene skeleton. This compound has the molecular formula C14H8Br2 and is known for its unique chemical properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dibromoanthracene can be synthesized through the bromination of anthracene. The process typically involves the reaction of anthracene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 8 positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,8-Dibromoanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,8-dibromoanthracene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, such as substitution or addition reactions. The compound’s effects are mediated through pathways involving electron transfer and radical formation, which are crucial in its photophysical and photochemical applications .

Comparison with Similar Compounds

1,8-Dibromoanthracene can be compared with other dibromoanthracene isomers, such as:

  • 1,2-Dibromoanthracene
  • 1,3-Dibromoanthracene
  • 1,4-Dibromoanthracene
  • 1,5-Dibromoanthracene
  • 1,6-Dibromoanthracene
  • 1,9-Dibromoanthracene
  • 1,10-Dibromoanthracene
  • 2,3-Dibromoanthracene
  • 2,6-Dibromoanthracene
  • 2,7-Dibromoanthracene
  • 3,9-Dibromoanthracene
  • 9,10-Dibromoanthracene

Uniqueness

This compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable compound for targeted chemical synthesis and applications in materials science .

Properties

IUPAC Name

1,8-dibromoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQFVBWHOMXEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=C2C(=C1)Br)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027743
Record name 1,8-Dibromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131276-24-9
Record name 1,8-Dibromoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23.6 g (65 mmol) of 1,8-dibromoanthraquinone were suspended in 250 ml of methanol. At 10° C., 9.9 g (260 mmol) of NaBH4 were added slowly and the mixture was subsequently stirred at 0° C. for 2 hours. The mixture was poured onto 800 ml of ice, stirred and filtered under reduced pressure. The solid was subsequently suspended in 400 ml of 18% strength hydrochloric acid and stirred at 70° C. for 5 hours, after which it was once again filtered off under reduced pressure, washed until neutral and dried. The solid was stirred with 14.8 g of NaBH4 in 250 ml of isopropanol at 85° C. (reflux) for 3 hours, brought to a pH of 7 by addition of dilute hydrochloric acid, filtered off with suction and washed with water. 1,8-Dibromoanthracene was obtained in a yield of 16.2 g (74% of theory).
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
Quantity
9.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

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